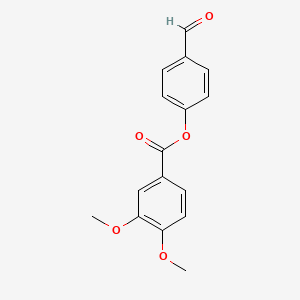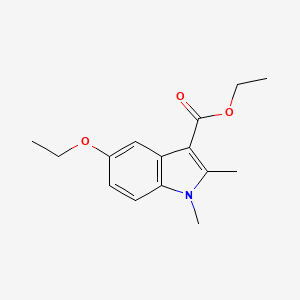![molecular formula C11H13N5O2 B5802934 N-[amino(1,3-benzoxazol-2-ylamino)methylene]-N'-ethylurea](/img/structure/B5802934.png)
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-N'-ethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-N'-ethylurea, also known as ABEU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABEU is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
科学的研究の応用
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-N'-ethylurea has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, this compound has been studied as a potential anticancer agent due to its ability to inhibit the proliferation of cancer cells. In agriculture, this compound has been studied as a potential herbicide due to its ability to inhibit the growth of weeds. In materials science, this compound has been studied as a potential precursor for the synthesis of novel materials.
作用機序
The mechanism of action of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-N'-ethylurea is not well understood. However, it is believed to inhibit the activity of certain enzymes and proteins in cells, leading to its observed effects on cancer cells and weeds.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In weeds, this compound has been shown to inhibit the growth of weeds by interfering with the synthesis of DNA and RNA. In addition, this compound has been shown to have low toxicity in mammals.
実験室実験の利点と制限
One advantage of using N-[amino(1,3-benzoxazol-2-ylamino)methylene]-N'-ethylurea in lab experiments is its low toxicity in mammals, which makes it a safer alternative to other compounds. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-N'-ethylurea. One direction is the further study of its mechanism of action, which could lead to the development of more effective anticancer agents and herbicides. Another direction is the synthesis of novel materials using this compound as a precursor. Additionally, the study of this compound in combination with other compounds could lead to the development of more effective treatments for cancer and other diseases.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound can be synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. This compound has been shown to have potential applications in medicinal chemistry, agriculture, and materials science. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in these fields.
合成法
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-N'-ethylurea can be synthesized using various methods, including the reaction of 2-aminobenzoxazole with ethyl isocyanate and formaldehyde, or the reaction of 2-aminobenzoxazole with ethyl isocyanate and paraformaldehyde. The reaction yields a white crystalline compound that can be purified using recrystallization.
特性
IUPAC Name |
1-[(E)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-3-ethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-2-13-10(17)15-9(12)16-11-14-7-5-3-4-6-8(7)18-11/h3-6H,2H2,1H3,(H4,12,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCVHUWMXDNQJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC(=NC1=NC2=CC=CC=C2O1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)N/C(=N/C1=NC2=CC=CC=C2O1)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4,6-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5802859.png)
![2-[2-(dicyanomethylene)hydrazino]benzamide](/img/structure/B5802867.png)

![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5802886.png)

![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-iodobenzohydrazide](/img/structure/B5802890.png)
![3-(4-methoxyphenyl)-7,9-dimethyl-4,10-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B5802897.png)

![N'-{5-bromo-2-[(3-bromobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5802909.png)

![3-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5802928.png)


